Methanone, [2-(methylthio)phenyl](4-phenyl-1-piperazinyl)-
Description
The compound Methanone, 2-(methylthio)phenyl- features a methanone (carbonyl) group bridging two aromatic moieties: a 2-(methylthio)phenyl group and a 4-phenyl-1-piperazinyl group. Such compounds are often intermediates in pharmaceutical synthesis (e.g., Elafibranor precursors) or explored for material science applications .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIXEWQZXYFPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204351 | |
| Record name | [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341020-23-3 | |
| Record name | [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341020-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Analysis of Acylation Conditions
| Parameter | Pathway A (Carbonyl Chloride) | Pathway B (Carbodiimide) |
|---|---|---|
| Temperature | 230°C | 70–80°C |
| Catalyst | Zn-Cu-Al | EDC/HOBt |
| Solvent | Toluene | Methanol |
| Yield (Hypothetical) | 75–85% | 65–75% |
Coupling Strategies for Aryl Piperazinyl Methanones
Coupling the 2-(methylthio)phenyl and 4-phenyl-1-piperazinyl groups demands precise stoichiometry. Patent WO2017016530A1 achieves 88–90% yields in analogous condensations by:
These steps minimize byproduct formation, a principle critical for the target methanone’s purity. Additionally, US4436833A’s co-precipitation technique ensures homogeneous dispersion of copper-zinc catalysts, which could stabilize intermediates during coupling.
Optimization of Reaction Conditions
Temperature and Pressure
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-(methylthio)phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methanone, 2-(methylthio)phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, 2-(methylthio)phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The target compound’s structure is distinguished by its methylthio-phenyl and 4-phenylpiperazinyl groups. Below is a comparative analysis with structurally similar methanone derivatives:
Table 1: Structural and Functional Comparison
| Compound Name/Structure | Substituents/Modifications | Functional Groups | Key Properties/Applications | References |
|---|---|---|---|---|
| Methanone, 2-(methylthio)phenyl- | 2-(methylthio)phenyl, 4-phenylpiperazinyl | Methanone, thioether, piperazine | Potential pharmaceutical intermediate | |
| (3-Amino-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone (6b) | Benzofuran, thienopyridine, cyano | Methanone, amine, nitrile | Synthetic intermediate for heterocycles | |
| Elafibranor Intermediate (Formula II) | 4-(methylthio)phenyl, propenone bridge | Ketone, α,β-unsaturated carbonyl | Precursor to therapeutic agent | |
| P3 (Imidazole-based methanone) | 3,4,5-Trimethoxyphenyl, benzimidazole | Methanone, imidazole, methoxy | Corrosion inhibitor in acidic media | |
| (4-Hydroxyphenylpiperazinyl)(3-trifluoromethylphenyl)methanone (18) | 3-CF₃-phenyl, 4-hydroxyphenylpiperazinyl | Methanone, piperazine, hydroxyl | Characterized for analytical data |
Impact of Substituents on Properties
- Electron-Donating vs. In contrast, trifluoromethyl (–CF₃) groups (e.g., in Compound 18) are strongly electron-withdrawing, reducing electron density on aromatic rings and altering reactivity . Methoxy (–OCH₃) groups in P3 and P4 improve corrosion inhibition efficiency in acidic media by adsorbing onto metal surfaces via lone pairs, a property that may differ with methylthio substituents due to sulfur’s larger atomic radius and polarizability .
- Piperazine vs. Piperidine Rings: The 4-phenylpiperazinyl group in the target compound introduces two nitrogen atoms, enabling hydrogen bonding and improving solubility in polar solvents.
- Heterocyclic vs. Aromatic Moieties: Compounds like 6b incorporate thienopyridine or benzofuran rings, which increase molecular complexity and rigidity. The target compound’s simpler aromatic systems may offer synthetic advantages or tailored pharmacokinetic profiles .
Pharmaceutical Intermediates
- The target compound’s methylthio-phenyl group is structurally analogous to intermediates used in synthesizing Elafibranor, a drug targeting metabolic diseases . The piperazinyl group may further modulate interactions with biological targets, such as G-protein-coupled receptors .
Material Science and Corrosion Inhibition
- However, sulfur’s lower electronegativity compared to oxygen may reduce inhibition efficiency in acidic environments .
Biological Activity
Methanone, 2-(methylthio)phenyl- is a complex organic compound known for its unique structural features, which include a methanone functional group, a methylthio substituent on a phenyl ring, and a piperazine moiety. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds.
Biological Activity Overview
Research indicates that Methanone, 2-(methylthio)phenyl- exhibits various biological activities, primarily due to its interaction with neurotransmitter systems and its structural similarities to known pharmacological agents.
Pharmacological Effects
- Serotonin Receptor Modulation : The presence of the piperazine moiety suggests that the compound may interact with serotonin receptors, potentially influencing mood and anxiety levels. This is supported by similar compounds that have shown selective activity towards serotonin receptor subtypes.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperazine compounds often exhibit antimicrobial properties. Methanone derivatives have been screened for in vitro antibacterial activity, showing moderate to good efficacy against various bacterial strains .
- Toxicological Profile : Acute toxicity studies conducted on related compounds indicate a median lethal dose (LD50) of approximately 1984 mg/kg in rats, with observed symptoms including dyspnoea and neurological impairments at higher doses . This suggests that while the compound may have therapeutic potential, careful consideration of dosage and toxicity is essential.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Serotonin Receptor Interaction : A study focusing on similar piperazine compounds found that modifications to the piperazine ring could enhance selectivity for serotonin receptor subtypes. This implies that Methanone's structure may allow for targeted therapeutic effects in mood disorders.
- Antimicrobial Screening : In vitro tests revealed that several synthesized derivatives of Methanone showed significant antibacterial activity. For instance, compounds with specific substitutions on the phenyl rings displayed enhanced efficacy against Gram-positive bacteria compared to their counterparts .
- Toxicological Assessment : The acute toxicity profile suggests that while Methanone has therapeutic potential, its safety margin needs thorough evaluation. The observed effects on locomotor activity and liver function in animal models highlight the importance of further toxicological studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methanone, 2-(methylthio)phenyl-, and how can purity be validated?
- Methodology : Synthesis typically involves coupling a 2-(methylthio)phenyl carbonyl precursor with a 4-phenylpiperazine derivative under nucleophilic acyl substitution conditions. Key steps include activating the carbonyl group (e.g., using thionyl chloride) and refluxing in aprotic solvents like dichloromethane or acetonitrile. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Validate purity using HPLC (>95%) and structural confirmation via H/C NMR (aromatic protons at δ 7.2–7.8 ppm, piperazine N–CH at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?
- Methodology : Solubility profiling in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy at λmax (typically 250–300 nm for aromatic systems). Stability studies involve incubating the compound at 37°C in assay media, followed by LC-MS analysis at intervals (0, 24, 48 hrs) to detect degradation products. Use cryogenic storage (-80°C) under inert atmosphere to prevent oxidation of the methylthio group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across different assays?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, if a study reports antagonism at serotonin receptors but no effect in neuronal models, confirm receptor binding affinity via radioligand displacement (IC determination) and functional activity via cAMP accumulation assays. Consider batch-to-batch variability in synthesis or differences in cell membrane permeability due to the methylthio group’s lipophilicity .
Q. How can computational modeling guide structural optimization for enhanced target selectivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the phenylpiperazinyl moiety and target receptors (e.g., 5-HT vs. dopamine D). Use free-energy perturbation (FEP) to predict the impact of substituents (e.g., replacing methylthio with sulfonyl) on binding energy. Validate predictions by synthesizing analogs and testing in competitive binding assays .
Q. What experimental designs elucidate the compound’s metabolic fate and potential toxicity?
- Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways may include oxidation of the methylthio group to sulfoxide/sulfone or piperazine N-dealkylation. Compare cytotoxicity in primary hepatocytes (LD via MTT assay) and genotoxicity (Ames test). Cross-reference with ToxCast data for in silico toxicity prediction .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Troubleshooting : Optimize stoichiometry (1:1.2 ratio of carbonyl precursor to piperazine) and reaction time (12–24 hrs). Switch to microwave-assisted synthesis for faster coupling (30 mins, 100°C). Implement flow chemistry for improved heat/mass transfer. Characterize by-products (e.g., dimerization) via GC-MS .
Q. What techniques validate target engagement in cellular models?
- Approach : Use fluorescent probes (e.g., BODIPY-labeled analogs) for confocal microscopy to track subcellular localization. Combine with siRNA knockdown of putative targets (e.g., GPCRs) to assess dependency. For kinase targets, employ phosphoproteomics or Western blotting for downstream signaling markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
